molecular formula C10H9ClN2 B1429187 1-Chloro-6-methylisoquinolin-5-amine CAS No. 1093101-44-0

1-Chloro-6-methylisoquinolin-5-amine

Cat. No.: B1429187
CAS No.: 1093101-44-0
M. Wt: 192.64 g/mol
InChI Key: HGPNXRQQKNCLMI-UHFFFAOYSA-N
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Description

1-Chloro-6-methylisoquinolin-5-amine is a heterocyclic compound with the molecular formula C10H9ClN2. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

The synthesis of 1-Chloro-6-methylisoquinolin-5-amine typically involves multi-step reactions. One common method includes the following steps :

    Oxidation: 3-chlorobenzenecarboperoxoic acid is reacted with dichloromethane at 0°C for 4 hours.

    Chlorination: Trichlorophosphate is used in 1,2-dichloroethane at 70°C for 3 hours.

    Reduction: Tin (II) chloride in ethanol and dichloromethane at 70°C for 16 hours.

Industrial production methods often involve similar steps but are optimized for larger scales and higher yields. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

1-Chloro-6-methylisoquinolin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include trichlorophosphate, tin (II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-6-methylisoquinolin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-6-methylisoquinolin-5-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Chloro-6-methylisoquinolin-5-amine can be compared with other isoquinoline derivatives, such as:

    1-Chloroisoquinoline: Lacks the methyl group, leading to different reactivity and applications.

    6-Methylisoquinoline: Lacks the chlorine atom, affecting its chemical properties and uses.

    5-Aminoisoquinoline: Has an amino group at a different position, leading to distinct biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Properties

IUPAC Name

1-chloro-6-methylisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-8-7(9(6)12)4-5-13-10(8)11/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPNXRQQKNCLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tin (II) chloride (0.43 g, 2.2 mmol) was added to a solution of 1-chloro-6-methyl-5-nitroisoquinoline (0.100 g, 0.45 mmol) in ethanol/DCM (10.0 mL, 4:1). The solution was heated at 70° C. for 16 h. The reaction mixture was diluted with DCM and the organic phase was washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford a brown solid which was purified via column chromatography on silica gel (RediSep 40 g column, gradient elution with 0-50% ethyl acetate-hexane) to afford 1-chloro-6-methylisoquinolin-5-amine (0.035 g, 40% yield) as a brown solid. MS (ESI, pos. ion) m/z: 193 [M+H]+
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
ethanol DCM
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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